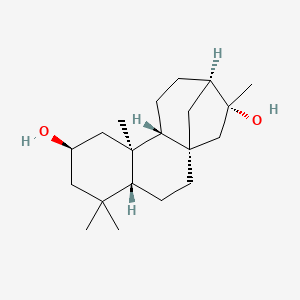

2,16-Kauranediol

Description

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(1S,4R,7R,9R,10R,13R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol |

InChI |

InChI=1S/C20H34O2/c1-17(2)10-14(21)11-18(3)15(17)7-8-20-9-13(5-6-16(18)20)19(4,22)12-20/h13-16,21-22H,5-12H2,1-4H3/t13-,14-,15-,16+,18-,19-,20+/m1/s1 |

InChI Key |

YVJJGMPQYRNACB-KDRHOLLNSA-N |

Isomeric SMILES |

C[C@@]12C[C@@H](CC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)(C)C)O |

Canonical SMILES |

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2,16-Kauranediol: Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,16-Kauranediol, a diterpenoid compound belonging to the kaurane class, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its cytotoxic effects and the general signaling pathways associated with kaurane diterpenes. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Kaurane diterpenes are a large and structurally diverse group of natural products, primarily found in plants. These compounds are characterized by a tetracyclic carbon skeleton and have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This compound, and its stereoisomers, have been isolated from various plant sources, including the fern Pteris multifida. This guide will focus on the physicochemical characteristics and biological potential of this specific kaurane diol.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary slightly from experimentally determined data.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₂ | [1] |

| Molecular Weight | 306.5 g/mol | [1] |

| CAS Number | 34302-37-9 | [1] |

| Appearance | Solid (at room temperature) | [2] |

| Boiling Point | 416.9 ± 28.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 183.8 ± 18.6 °C (Predicted) | [1] |

| Refractive Index | 1.549 (Predicted) | [1] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectral Data (General Characteristics)

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to methyl groups, methylene and methine protons on the tetracyclic kaurane skeleton, and protons associated with the hydroxyl groups. The chemical shifts and coupling constants of these signals would be crucial for the complete structural elucidation and stereochemical assignment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display 20 distinct signals, corresponding to the 20 carbon atoms in the molecule. The chemical shifts would differentiate between methyl, methylene, methine, and quaternary carbons, as well as the carbons bearing the hydroxyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the hydroxyl groups. Absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching vibrations of the alkane backbone. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals related to C-C and C-O stretching and various bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the tetracyclic ring system, providing valuable information for structural confirmation.

Biological Activity and Signaling Pathways

A stereoisomer of this compound, identified as ent-kaurane-2β,16α-diol, has been isolated from the fern Pteris multifida and demonstrated moderate cytotoxic activity against Ehrlich ascites carcinoma cells.[4]

Cytotoxicity

The cytotoxic effects of kaurane diterpenes are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.

Potential Signaling Pathways

While the specific signaling pathway for this compound-induced cytotoxicity has not been elucidated, studies on other ent-kaurane derivatives suggest the involvement of apoptosis-regulating pathways. These compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]

Key molecular events may include:

-

Activation of Caspases: Initiation and execution of apoptosis are mediated by a family of proteases called caspases. Kaurane diterpenes have been shown to activate initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3).[5]

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for mitochondrial integrity. Kaurane derivatives can modulate the expression of these proteins, leading to the release of cytochrome c from mitochondria and subsequent activation of the apoptotic cascade.[5]

-

Involvement of p53: The tumor suppressor protein p53 can be activated in response to cellular stress, leading to cell cycle arrest and apoptosis. Some kaurane derivatives have been observed to increase the expression of p53.[5]

The following diagram illustrates a generalized apoptotic signaling pathway that may be influenced by kaurane diterpenes.

Caption: Generalized Apoptotic Signaling Pathways Potentially Modulated by Kaurane Diterpenes.

Experimental Protocols

General Isolation Procedure for Kaurane Diterpenes from Plant Material

The following is a generalized workflow for the extraction and isolation of kaurane diterpenes. Specific details may need to be optimized based on the plant source and the target compound.

Caption: General Workflow for the Isolation of this compound from Plant Sources.

Cytotoxicity Assay against Ehrlich Ascites Carcinoma (EAC) Cells (General Protocol)

The following protocol outlines a typical in vitro cytotoxicity assay using the Trypan Blue exclusion method.

-

Cell Culture: EAC cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/well) and allowed to attach overnight.

-

Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of the compound are added to the wells to achieve a range of final concentrations. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assessment (Trypan Blue Exclusion):

-

Cells are harvested and washed.

-

A small aliquot of the cell suspension is mixed with an equal volume of Trypan Blue dye.

-

The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

-

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound represents a promising natural product with potential cytotoxic activity. While its physicochemical properties are not yet fully characterized experimentally, this guide provides a solid foundation of available and predicted data. The likely mechanism of its cytotoxic action involves the induction of apoptosis, a hallmark of many anticancer agents. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound, which could pave the way for its development as a therapeutic lead. Detailed spectroscopic analysis and the development of robust analytical methods are crucial next steps for advancing the study of this and other related kaurane diterpenes.

References

- 1. Ent-Kaurene | C20H32 | CID 11966109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ent-Kaurane-2α,16β-diol [cnreagent.com]

- 3. Ent-isokaurene-2beta,3beta-diol | C20H32O2 | CID 122202618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling 2,16-Kauranediol: A Technical Guide to its Natural Sourcing and Isolation from Euphorbia hirta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of 2,16-Kauranediol, a promising diterpenoid, with a specific focus on its extraction from the medicinal plant Euphorbia hirta. This document details the experimental protocols for isolation and presents key quantitative data. Furthermore, it visualizes the experimental workflow and relevant biological signaling pathways potentially modulated by this class of compounds.

Natural Sources and Significance

This compound belongs to the kaurane class of diterpenoids, a group of natural products known for their diverse and potent biological activities. While various kaurane diterpenoids have been isolated from a range of plant species, including those of the Sideritis, Jungermannia, Coffea, and Salvia genera, this guide focuses on Euphorbia hirta (Euphorbiaceae) as a key natural source.

Euphorbia hirta, commonly known as "asthma plant," has a long history of use in traditional medicine for treating various ailments.[1] Modern phytochemical investigations have revealed the presence of a rich array of secondary metabolites, including terpenoids.[2][3] Notably, scientific literature confirms the isolation of ent-kaurane diterpenoids from E. hirta, including the specific compound of interest, this compound, which is scientifically identified as 2β,16α-dihydroxy-ent-kaurane.[1][4] The "ent-" prefix in the nomenclature refers to the enantiomeric form of the more common kaurane skeleton.

Quantitative Data from Isolation

The isolation of this compound and its analogs from Euphorbia hirta has been documented, with specific yields reported from a defined quantity of plant material. This data is crucial for assessing the feasibility of this plant as a viable source for obtaining this compound for research and development purposes.

| Plant Material | Initial Extract | Isolated Compound | Yield (mg) |

| Euphorbia hirta (4.0 kg, dried) | Ethyl Acetate Fraction (58 g) | 2β,16α-dihydroxy-ent-kaurane (this compound) | 2 |

| 2β,16α,19-trihydroxy-ent-kaurane | 2 | ||

| 16α,19-dihydroxy-ent-kaurane | 3 | ||

| Data sourced from Yan et al., 2011.[1] |

Experimental Protocols for Isolation and Purification

The following is a detailed methodology for the extraction and isolation of this compound from the dried aerial parts of Euphorbia hirta, based on established scientific protocols.[1]

Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Euphorbia hirta are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material (e.g., 4.0 kg) is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated multiple times (e.g., 3 x 25 L) to ensure the maximum recovery of secondary metabolites.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude ethanolic extract is suspended in water and then partitioned successively with a nonpolar solvent, such as ethyl acetate (EtOAc). This step separates compounds based on their polarity, with the diterpenoids typically concentrating in the ethyl acetate fraction.

-

Fraction Concentration: The ethyl acetate fraction is collected and concentrated under reduced pressure to yield a dried extract (e.g., 58 g).

Chromatographic Purification

-

Initial Chromatography: The ethyl acetate extract is subjected to column chromatography on MCI-gel CHP 20P. The column is eluted with a gradient of methanol in water, starting from a lower concentration and gradually increasing to 100% methanol.

-

Silica Gel Chromatography: The fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel. A gradient elution system of petroleum ether and acetone (from 1:0 to 0:1 v/v) is employed to separate the compounds based on their polarity.

-

Final Purification: The fractions containing this compound are further purified by repeated silica gel column chromatography using a petroleum ether-ethyl acetate solvent system with increasing polarity. This final step aims to isolate the compound in a pure form.

Potential Signaling Pathways Modulated by Kaurane Diterpenoids

Kaurane diterpenoids have been reported to exert their biological effects through the modulation of several key signaling pathways, particularly those involved in apoptosis (programmed cell death) and inflammation. Understanding these pathways is crucial for the development of new therapeutic agents.

Apoptosis Induction Pathways

Several studies have indicated that kaurane diterpenoids can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Extrinsic Pathway: Some kaurane diterpenoids can activate caspase-8, a key initiator caspase in the extrinsic pathway.[5] Activated caspase-8 can then directly activate downstream executioner caspases, such as caspase-3, or cleave Bid to its truncated form (tBid), which then translocates to the mitochondria to initiate the intrinsic pathway.

-

Intrinsic Pathway: The intrinsic pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can be upregulated by kaurane diterpenoids, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[6][7] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and subsequently the executioner caspases.

-

Role of ROS and JNK: Some kaurane diterpenoids have been shown to induce the generation of reactive oxygen species (ROS), which can act as upstream signaling molecules to activate the JNK pathway.[8] Activated JNK can, in turn, modulate the activity of Bcl-2 family proteins and promote apoptosis.

Anti-inflammatory Signaling Pathway

Kaurane diterpenoids have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

-

NF-κB Inhibition: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. Kaurane diterpenoids can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[9][10]

-

Downstream Effects: By inhibiting the NF-κB pathway, kaurane diterpenoids can reduce the production of various pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Conclusion

Euphorbia hirta represents a confirmed natural source of the kaurane diterpenoid, this compound. The established protocols for its extraction and purification, though yielding modest amounts, provide a clear pathway for obtaining this compound for further scientific investigation. The known modulatory effects of kaurane diterpenoids on critical cellular signaling pathways, such as those involved in apoptosis and inflammation, underscore their potential as lead compounds in drug discovery and development. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and other related natural products.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. ACG Publications - Ent -Kaurane Diterpenoids from Euphorbia hirta [acgpubs.org]

- 4. Phytochemicals of Euphorbia hirta L. and Their Inhibitory Potential Against SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 16beta,17-Dihydroxy-ent-kaurane-19-oic acid | C20H32O4 | CID 469209 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Kaurane Diterpenoids in Plants: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Kaurane diterpenoids represent a large and diverse class of natural products with a wide range of biological activities, including roles as plant hormones (gibberellins) and high-intensity sweeteners (steviol glycosides). The biosynthesis of the core ent-kaurane skeleton is a critical starting point for this chemical diversity. This technical guide provides an in-depth overview of the biosynthetic pathway of kaurane diterpenoids in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes comprehensive experimental protocols for the characterization of pathway enzymes and the analysis of metabolites, as well as quantitative data to support experimental design. Visual diagrams of the pathway, experimental workflows, and regulatory networks are provided to facilitate a deeper understanding of this complex metabolic process.

Introduction

Kaurane diterpenoids are tetracyclic diterpenes derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP).[1] Their biosynthesis is a multi-step process involving terpene cyclases and cytochrome P450 monooxygenases, localized in different subcellular compartments.[2] The central intermediate, ent-kaurene, is the precursor to a vast array of specialized metabolites, including the phytohormones gibberellins, which are essential for plant growth and development, and steviol glycosides, known for their intense sweetness.[3][4] Understanding the intricacies of the kaurane biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of valuable kaurane derivatives for agricultural and pharmaceutical applications.

The Core Biosynthetic Pathway

The biosynthesis of ent-kaurene from GGPP proceeds through a two-step cyclization reaction catalyzed by two distinct terpene synthases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[5] Subsequent oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases, further modify the ent-kaurene skeleton to produce a variety of kaurane diterpenoids.

Formation of ent-Copalyl Diphosphate (ent-CPP)

The first committed step in kaurane biosynthesis is the protonation-initiated cyclization of the acyclic precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), also known as kaurene synthase A.[5]

Formation of ent-Kaurene

The intermediate ent-CPP is then converted to the tetracyclic diterpene ent-kaurene by ent-kaurene synthase (KS), also referred to as ent-kaurene synthase B.[6] This enzyme catalyzes the dephosphorylation of ent-CPP and subsequent re-cyclization to form the characteristic four-ring structure of ent-kaurene.

Oxidation of ent-Kaurene

Following its synthesis, ent-kaurene undergoes a series of oxidation reactions. The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701A family), which hydroxylates the C19 methyl group in a three-step process to form ent-kaurenoic acid.[7][8]

Further Diversification

Ent-kaurenoic acid serves as a crucial branch point in the pathway. It is the last common precursor for both gibberellin and steviol glycoside biosynthesis.[9] Further hydroxylation and other modifications catalyzed by various enzymes, including other cytochrome P450s and UDP-dependent glycosyltransferases (UGTs), lead to the vast diversity of kaurane diterpenoids found in nature.[9][10] For instance, hydroxylation at the C13 position by kaurenoic acid 13-hydroxylase (KAH) directs the pathway towards steviol biosynthesis, while hydroxylation at the C7 position is a key step in the formation of gibberellins.[9]

Experimental Protocols

The elucidation of the kaurane biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides detailed methodologies for key experiments.

Gene Cloning and Functional Characterization

The identification and functional validation of genes encoding the biosynthetic enzymes are fundamental to understanding the pathway.

Protocol 3.1.1: Cloning of CPS and KS Genes

-

RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissues known to produce kaurane diterpenoids (e.g., young leaves, developing seeds). Synthesize first-strand cDNA using a reverse transcriptase.

-

Degenerate PCR and RACE: Design degenerate primers based on conserved motifs of known CPS (e.g., DxDD) and KS (e.g., DDxxD) enzymes.[3] Amplify partial gene fragments using PCR. Obtain the full-length cDNA sequences using 5' and 3' Rapid Amplification of cDNA Ends (RACE).

-

Heterologous Expression: Clone the full-length cDNAs into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast). Transform the constructs into a suitable host strain.

-

Functional Complementation: For functional analysis, co-express the putative CPS and KS genes in an engineered E. coli strain that produces GGPP.[11]

-

Product Identification: Extract the diterpene products from the culture and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the production of ent-kaurene.[12]

Enzyme Assays

Enzyme assays are essential for characterizing the catalytic activity and kinetic properties of the biosynthetic enzymes.

Protocol 3.2.1: In Vitro Assay for CPS and KS Activity

-

Protein Expression and Purification: Express the CPS and KS proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Reaction:

-

For CPS: Incubate the purified CPS enzyme with GGPP in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT) at 30°C.

-

For KS: Incubate the purified KS enzyme with ent-CPP (produced from the CPS reaction or chemically synthesized) in a similar assay buffer.

-

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., hexane).

-

Product Analysis: Analyze the extracted products by GC-MS.

Protocol 3.2.2: Microsomal Assay for KO and KAO Activity

-

Microsome Isolation: Isolate microsomes from plant tissues or from yeast cells heterologously expressing the KO or KAO enzyme.[9]

-

Enzyme Reaction: Incubate the microsomal fraction with the substrate (ent-kaurene for KO, ent-kaurenoic acid for KAO) in a buffer containing NADPH as a cofactor at 30°C.[13]

-

Product Extraction: Stop the reaction and extract the products. Acidic products like ent-kaurenoic acid should be methylated with diazomethane before extraction.[9]

-

Product Analysis: Analyze the products by GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Metabolite Analysis

Accurate quantification of kaurane diterpenoids and their precursors is crucial for understanding pathway flux and regulation.

Protocol 3.3.1: GC-MS Analysis of Kaurane Intermediates

-

Sample Preparation: Homogenize and extract plant material with a suitable solvent (e.g., methanol/water).

-

Derivatization: For acidic compounds, perform methylation using diazomethane. For hydroxylated compounds, perform trimethylsilylation.[9]

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a non-polar column (e.g., DB-1) and a suitable temperature gradient.[2]

-

Quantification: Use selected ion monitoring (SIM) mode for quantification, with deuterated internal standards for improved accuracy.[2]

Protocol 3.3.2: LC-MS/MS Analysis of Steviol Glycosides

-

Sample Preparation: Extract samples with a water/acetonitrile mixture.[14]

-

LC Separation: Use a hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column with a suitable mobile phase gradient.[15]

-

MS/MS Detection: Use electrospray ionization (ESI) in negative mode. Monitor specific precursor-to-product ion transitions for each steviol glycoside in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[16]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and analytical methods discussed in this guide.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (µmol mg-1 h-1) | Source Organism | Reference |

| ent-Kaurene Oxidase (MtKO) | ent-Kaurene | 80.63 ± 1.2 | 31.80 ± 1.8 | Montanoa tomentosa | [13] |

Table 2: Analytical Method Performance

| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| ent-Kaurenoic Acid | LC-MS/MS | 0.59 ng ml-1 | 1.8 ng ml-1 | [2] |

| ent-Kaurenoic Acid | GC-MS | 1400 ng ml-1 | 4400 ng ml-1 | [2] |

| Steviol Glycosides | UHPLC-ESI-MS/MS | 0.003 - 0.078 µg g-1 | 0.011 - 0.261 µg g-1 | [16] |

Regulation of the Kaurane Biosynthetic Pathway

The biosynthesis of kaurane diterpenoids, particularly the branch leading to gibberellins, is tightly regulated by developmental and environmental cues. A key regulatory hub involves the DELLA proteins, which are transcriptional regulators that repress gibberellin signaling.

Bioactive gibberellins promote the degradation of DELLA proteins via the 26S proteasome pathway.[17] This degradation relieves the repression of transcription factors, such as the PHYTOCHROME-INTERACTING FACTORS (PIFs), allowing for the expression of gibberellin-responsive genes.[17]

Furthermore, the expression of genes encoding biosynthetic enzymes, such as GA20ox and GA3ox, is subject to feedback regulation. High levels of bioactive gibberellins lead to the downregulation of these genes, while low levels result in their upregulation, thus maintaining hormonal homeostasis.[18] This complex interplay of signaling molecules and transcription factors ensures that the production of kaurane diterpenoids is finely tuned to the needs of the plant.

Conclusion

The biosynthetic pathway of kaurane diterpenoids is a central route in plant specialized metabolism, leading to compounds of significant biological and economic importance. This guide has provided a detailed overview of the core pathway, comprehensive experimental protocols for its investigation, and insights into its complex regulation. The provided data and visualizations serve as a valuable resource for researchers aiming to further unravel the intricacies of this pathway and to harness its potential for the development of novel products in the fields of agriculture, food science, and medicine.

References

- 1. Identification and Functional Characterization of Monofunctional ent-Copalyl Diphosphate and ent-Kaurene Synthases in White Spruce Reveal Different Patterns for Diterpene Synthase Evolution for Primary and Secondary Metabolism in Gymnosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Functional characterization of ent-kaurane-type diterpenoid synthases from Stellera chamaejasme] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 6. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 7. Functional Diversification of Kaurene Synthase-Like Genes in Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations on ent-kaurene oxidase 1 encoding gene attenuate its enzyme activity of catalyzing the reaction from ent-kaurene to ent-kaurenoic acid and lead to delayed germination in rice | PLOS Genetics [journals.plos.org]

- 9. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gibberellin Biosynthesis in Developing Pumpkin Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic engineering of the Stevia rebaudiana ent-kaurene biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. air.unimi.it [air.unimi.it]

- 15. shodex.com [shodex.com]

- 16. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages [mdpi.com]

- 17. Gibberellin Signaling: A Theme and Variations on DELLA Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Spectroscopic Data of 2,16-Kauranediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,16-kauranediol, a diterpenoid of interest in natural product chemistry and drug discovery. Due to the limited availability of published spectroscopic data for this compound, this document utilizes data from the closely related isomer, kauran-16,19-diol, to provide representative spectral characteristics. This approach is based on the structural similarity of the kaurane skeleton, with the understanding that the precise chemical shifts and fragmentation patterns will vary with the substitution pattern.

Chemical Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 34302-37-9[1]

-

Molecular Formula: C₂₀H₃₄O₂[1]

-

Molecular Weight: 306.5 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR data for a kauranediol structure, based on published data for the isomer kauran-16,19-diol.[2]

Note: The following data is for the isomer kauran-16,19-diol and serves as a reference.[2]

¹³C NMR Data

The ¹³C NMR spectrum of a kauranediol displays 20 carbon signals, consistent with the molecular formula. Key resonances include those for carbons bearing hydroxyl groups, which are shifted downfield.

| Carbon Number | Chemical Shift (δ) ppm | Description |

| C-16 | ~ 77.8 | Oxygen-bearing quaternary carbon |

| C-2 | ~ 60-70 | Oxygen-bearing methine (predicted) |

| C-4 | ~ 39.1 | Quaternary carbon |

| C-8 | ~ 45.4 | Quaternary carbon |

| C-10 | ~ 39.4 | Quaternary carbon |

| C-19 | ~ 63.8 | Oxygen-bearing methylene carbon |

| Methyl Carbons | ~ 15-30 | Multiple signals |

¹H NMR Data

The ¹H NMR spectrum provides information on the proton environment. Key signals for a kauranediol would include protons attached to carbons bearing hydroxyl groups and the methyl protons.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Description |

| H₂-19 | 3.59 and 3.98 | m | Protons on oxygen-bearing methylene |

| H-2 | ~ 3.5-4.0 | m | Proton on oxygen-bearing methine (predicted) |

| H-13 | 2.44 | m | Methine proton |

| CH₃-17 | 1.54 | s | Tertiary methyl |

| CH₃-18 | 1.16 | s | Tertiary methyl |

| CH₃-20 | 0.99 | s | Tertiary methyl |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorptions corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3600-3200 | Strong, Broad | O-H Stretch | Hydroxyl (Alcohol) |

| ~ 2960-2850 | Strong | C-H Stretch | Alkane |

| ~ 1465 | Medium | C-H Bend | Methylene |

| ~ 1375 | Medium | C-H Bend | Methyl |

| ~ 1100-1000 | Medium | C-O Stretch | Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z 306, corresponding to the molecular weight.

Expected Fragmentation Pattern:

-

M⁺ at m/z 306: Molecular ion.

-

[M-H₂O]⁺ at m/z 288: Loss of a water molecule from one of the hydroxyl groups.

-

[M-2H₂O]⁺ at m/z 270: Loss of both water molecules.

-

Other fragments: Complex fragmentation of the tetracyclic kaurane skeleton.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a diterpenoid like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations for complete structural assignment.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or methanol), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Inlet System: Direct insertion probe or GC inlet.

-

-

Data Acquisition (Electrospray Ionization - ESI for LC-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Temperature: 200-350 °C.

-

Capillary Voltage: 3-5 kV.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic identification and characterization of a natural product like this compound.

References

Solubility Profile of 2,16-Kauranediol: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility profile of 2,16-Kauranediol, a member of the kaurane diterpenoid class of natural products. Due to the limited availability of specific experimental solubility data for this compound in public literature, this guide focuses on its theoretical solubility profile based on the known physicochemical properties of kaurane diterpenoids. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in various solvents.

Theoretical Solubility Profile of this compound

This compound is a tetracyclic diterpenoid with the molecular formula C₂₀H₃₄O₂. Its structure, featuring a rigid carbon skeleton and two hydroxyl groups, dictates its solubility behavior. The fundamental principle of "like dissolves like" is central to predicting its solubility. The hydrocarbon backbone is nonpolar and lipophilic, while the two hydroxyl groups provide sites for hydrogen bonding, imparting a degree of polarity.

The overall solubility of this compound is expected to be a balance between these opposing characteristics. It is anticipated to exhibit low solubility in water and other highly polar, protic solvents. Conversely, its solubility is likely to be higher in organic solvents of intermediate polarity, such as alcohols (e.g., ethanol, methanol), and in nonpolar aprotic solvents that can accommodate its large hydrocarbon structure.

The lipophilicity and water solubility of the broader class of ent-kaurane diterpenoids have been a subject of in silico analysis. A study of 570 such compounds revealed that over 99% are predicted to be water-soluble, with an average lipophilicity (logP) that is optimal for drug absorption[1][2]. This suggests that while this compound's aqueous solubility may be low in absolute terms, it is likely sufficient to be relevant for biological activity.

Predicted Aqueous Solubility of ent-Kaurane Diterpenoids

While specific experimental data for this compound is not available, predictive models for a large set of ent-kaurane diterpenoids provide a valuable reference. The following table summarizes the predicted aqueous solubility (LogS) ranges for this class of compounds based on three different computational models[1].

| Computational Model | Minimum Predicted LogS | Maximum Predicted LogS | Mean Predicted LogS |

| Ali | -10.44 | -0.43 | -3.46 |

| ESOL | -8.85 | -2.01 | -3.29 |

| SILICOS-IT | -7.77 | 0.86 | -2.81 |

LogS is the base-10 logarithm of the molar solubility (mol/L).

These predicted values indicate that the aqueous solubility of kaurane diterpenoids can vary significantly depending on their specific functional groups, but they generally fall into the sparingly soluble to insoluble range.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[3].

3.1. Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with a solvent of interest at a constant temperature until a saturated solution is formed.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Glass vials or flasks with tight-fitting caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed glass vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached[3][4].

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter[3][4].

-

Quantification of Solute: Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique. HPLC is a common and accurate method for this purpose[3][5][6].

-

HPLC Analysis:

-

Develop a validated HPLC method for the quantification of this compound. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration[7][8].

-

Inject the filtered saturated solution (appropriately diluted, if necessary) into the HPLC system and determine the concentration from the calibration curve.

-

-

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature[3].

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

References

- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. improvedpharma.com [improvedpharma.com]

- 6. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaguru.co [pharmaguru.co]

- 8. bhu.ac.in [bhu.ac.in]

Biological significance of the kaurane skeleton in natural products.

A Technical Guide for Researchers and Drug Development Professionals

The kaurane skeleton, a tetracyclic diterpenoid framework, represents a significant and prolific scaffold in the realm of natural products. Comprising a perhydrophenanthrene unit fused to a cyclopentane ring, this chemical architecture is the basis for a vast array of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the biological significance of the kaurane skeleton, with a focus on its therapeutic potential, underlying mechanisms of action, and the structure-activity relationships that govern its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and application of novel therapeutic agents derived from natural sources.

Introduction to the Kaurane Skeleton

Kaurane-type diterpenoids are a class of natural products characterized by a distinctive tetracyclic ring system. The core structure, known as the kaurane skeleton, can be modified through various chemical transformations such as oxidation, hydroxylation, and glycosylation, leading to a rich diversity of derivatives with unique biological profiles. A significant portion of these compounds are ent--kaurane diterpenoids, which are enantiomers of the normal kaurane series and are particularly abundant in the plant kingdom.[1]

These compounds have been isolated from a wide range of terrestrial plants, with the Isodon genus being a particularly rich source.[2] The biological activities attributed to kaurane diterpenoids are extensive and include anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects, among others.[3] This guide will delve into the key biological activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways involved.

Anticancer Activity of Kaurane Diterpenoids

The anticancer potential of kaurane diterpenoids is one of the most extensively studied areas of their biological activity. Numerous compounds have demonstrated potent cytotoxicity against a variety of cancer cell lines, often with a degree of selectivity towards malignant cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected kaurane diterpenoids against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Oridonin | AGS (gastric cancer) | 5.995 (24h), 2.627 (48h), 1.931 (72h) | [4] |

| HGC27 (gastric cancer) | 14.61 (24h), 9.266 (48h), 7.412 (72h) | [4] | |

| MGC803 (gastric cancer) | 15.45 (24h), 11.06 (48h), 8.809 (72h) | [4] | |

| TE-8 (esophageal squamous cell carcinoma) | 3.00 (72h) | [5] | |

| TE-2 (esophageal squamous cell carcinoma) | 6.86 (72h) | [5] | |

| K562 (leukemia) | 0.24 | [6] | |

| BEL-7402 (hepatocellular carcinoma) | 0.87 | [6] | |

| Glaucocalyxin B | HL-60 (leukemia) | 5.86 (24h) | [2] |

| SGC-7901 (gastric cancer) | 13.4 (60h) | [2] | |

| HeLa (cervical cancer) | 4.61 (72h) | [2] | |

| SiHa (cervical cancer) | 3.11 (72h) | [2] | |

| Lasiodin | CNE1 (nasopharyngeal carcinoma) | ~6 (24h) | [2] |

| CNE2 (nasopharyngeal carcinoma) | ~5 (24h) | [2] | |

| Isowikstroemin A-D | Various human tumor cell lines | 0.9 - 7.0 | [7] |

Mechanisms of Anticancer Action

Kaurane diterpenoids exert their anticancer effects through the modulation of several key cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis is a critical mechanism by which many chemotherapeutic agents eliminate cancer cells. Kaurane diterpenoids, such as oridonin, have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of pro- and anti-apoptotic proteins, activation of caspases, and eventual dismantling of the cell.

In addition to apoptosis, kaurane diterpenoids can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase. This prevents the cells from dividing and propagating.

References

- 1. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]

- 7. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 2,16-Kauranediol Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Bioactivities of 2,16-Kauranediol and Related Kaurane Diterpenes

The bioactivity of this compound is predicted based on the activities of structurally related kaurane diterpenes. The following table summarizes quantitative data for these related compounds, which can serve as a benchmark for the in silico prediction and subsequent experimental validation of this compound's efficacy.

| Compound Name | Bioactivity | Assay | Cell Line/Model | IC50 / Inhibition | Reference |

| Kamebakaurin | Anti-inflammatory | NF-κB DNA Binding | --- | Potent Inhibition | [3] |

| Kaurenoic Acid | Anti-inflammatory | Carrageenan-induced paw edema | Rats | Significant (p < 0.05) at 10 & 20 mg/kg | [4] |

| Kaurenoic Acid | Analgesic | Acetic acid-induced writhing | Mice | Significant (p < 0.05) at 10 & 20 mg/kg | [4] |

| ent-17-hydroxy-15-oxokauran-19-oic acid | Anti-inflammatory | NO production in LPS-stimulated RAW264.7 cells | RAW264.7 | Significant Inhibition | [2] |

| ent-15α-hydroxy-16-kauran-19-oic acid | Anti-inflammatory | NO production in LPS-stimulated RAW264.7 cells | RAW264.7 | Significant Inhibition | [2] |

| ent-Kaurane Derivative 12 | Cytotoxicity | Cell Viability (MTT) | RAW 264.7 | IC50 ≈ 5 µM | [5] |

| ent-Kaurane Derivative 20 | Cytotoxicity | Cell Viability (MTT) | RAW 264.7 | IC50 ≈ 5 µM | [5] |

| ent-Kaurane Derivative 21 | Cytotoxicity | Cell Viability (MTT) | RAW 264.7 | IC50 ≈ 5 µM | [5] |

| ent-Kaurane Derivative 23 | Cytotoxicity | Cell Viability (MTT) | RAW 264.7 | IC50 ≈ 5 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the validation of in silico predictions. The following are standard protocols for assessing the key predicted bioactivities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which this compound inhibits cell growth by 50% (IC50).

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in inflammatory and apoptotic signaling pathways.

-

Protein Extraction: Cells are treated with this compound and/or an inflammatory stimulus (e.g., LPS or TNF-α) for a specified time. Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-p38, cleaved caspase-3, Bax, Bcl-2).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Predicted Signaling Pathways and Mechanisms of Action

Based on studies of related kaurane diterpenes, this compound is predicted to exert its anti-inflammatory and cytotoxic effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways, and the intrinsic apoptosis pathway.

In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of this compound's bioactivities.

Predicted Anti-inflammatory Signaling Pathway

Kaurane diterpenes have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6][7] It is predicted that this compound will interfere with this pathway, potentially by inhibiting IκB kinase (IKK) or the DNA binding of the p50 subunit of NF-κB.[3][6] This would lead to a reduction in the expression of pro-inflammatory genes.

Predicted Apoptotic Signaling Pathway

Several ent-kaurane diterpenes induce apoptosis in cancer cells through the intrinsic pathway.[5][8] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases. This compound is predicted to follow a similar mechanism.

Conclusion

While direct experimental evidence for the bioactivities of this compound is limited, in silico modeling based on data from structurally related kaurane diterpenes provides a strong rationale for investigating its potential as an anti-inflammatory and cytotoxic agent. The proposed workflows and experimental protocols in this guide offer a clear path for the virtual screening, chemical synthesis, and biological validation of this compound. The predicted mechanisms of action, centered on the NF-κB and apoptotic signaling pathways, provide a solid foundation for further mechanistic studies. This integrated approach of computational prediction and experimental validation is essential for accelerating the discovery and development of novel therapeutic agents from natural product scaffolds.

References

- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kaurane diterpene, kamebakaurin, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Thermogravimetric Analysis of 2,16-Kauranediol

Introduction

2,16-Kauranediol is a diterpenoid of the kaurane class, a group of natural products with a wide range of biological activities. Understanding the thermal stability and decomposition profile of this compound is crucial for its handling, processing, and incorporation into various formulations, particularly in the context of drug development and materials science. Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol

A detailed experimental protocol for conducting the thermogravimetric analysis of this compound is outlined below. This protocol is designed to provide a comprehensive understanding of the thermal behavior of the compound.

Instrumentation:

-

Thermogravimetric Analyzer: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600°C is required.

-

Sample Pans: Platinum or alumina sample pans are recommended for their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen should be used as the purge gas to provide an inert atmosphere and prevent oxidative decomposition.

Sample Preparation:

-

Ensure the this compound sample is in a finely powdered form to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a pre-tared sample pan.

-

Record the exact initial mass of the sample.

TGA Method Parameters:

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

Data Presentation: Hypothetical Thermal Decomposition Data

The following table summarizes the hypothetical quantitative data obtained from the thermogravimetric analysis of this compound. The decomposition is postulated to occur in two main stages, which is a plausible scenario for a molecule of this complexity.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) | Postulated Lost Fragments |

| Stage 1 | 180 - 250 | 29.4 | 70.6 | Hydroxyl groups and adjacent alkyl chains |

| Stage 2 | 250 - 450 | 65.2 | 5.4 | Cleavage and decomposition of the polycyclic kaurane skeleton |

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the thermogravimetric analysis experiment for this compound.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Discussion of Hypothetical Results

The TGA curve would be expected to show a stable baseline up to approximately 180°C, indicating that this compound is thermally stable up to this temperature. The first decomposition stage, occurring between 180°C and 250°C, could be attributed to the loss of the two hydroxyl groups and potentially some adjacent hydrocarbon fragments. The major weight loss, hypothesized to occur between 250°C and 450°C, would correspond to the breakdown of the rigid tetracyclic kaurane skeleton. The small amount of residual mass at 600°C would likely be char. The derivative thermogravimetric (DTG) curve would show two distinct peaks corresponding to the maximum rate of weight loss for each decomposition stage.

Conclusion

This technical guide provides a foundational framework for conducting and interpreting the thermogravimetric analysis of this compound. While the presented data is hypothetical, the experimental protocol and the expected decomposition behavior are based on established principles of thermal analysis for complex organic molecules. Researchers and drug development professionals can use this guide to design and execute their own TGA studies to determine the empirical thermal properties of this compound, which is essential for its further development and application. Future experimental work is required to validate and refine the thermal decomposition profile of this compound.

Methodological & Application

Application Note: Quantitative Analysis of 2,16-Kauranediol using High-Performance Liquid Chromatography (HPLC)

Introduction

2,16-Kauranediol is a diterpenoid compound belonging to the kaurane family, a class of natural products with diverse biological activities.[1][2] Accurate and precise quantification of this compound is crucial for various research and development applications, including natural product chemistry, pharmacology, and quality control of herbal medicines. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound.

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Due to the lack of a strong UV-absorbing chromophore in this compound, detection is performed at a low UV wavelength (approximately 205 nm).[3] Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for enhanced sensitivity and specificity.[4][5] Quantification is performed using an external standard method by constructing a calibration curve from known concentrations of a this compound reference standard.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These conditions may require optimization depending on the specific instrument and sample matrix.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 205 nm or ELSD/CAD |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Experimental Protocols

1. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation

The following is a general procedure for the extraction of this compound from a solid matrix (e.g., plant material). The protocol may need to be adapted based on the specific sample type.

-

Extraction:

-

Accurately weigh 1 g of the homogenized and dried sample powder into a centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Soncate the mixture for 30 minutes in an ultrasonic bath.[6]

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue two more times.

-

Combine all the supernatants.

-

-

Purification (if necessary):

-

Evaporate the combined supernatant to dryness under reduced pressure.

-

Re-dissolve the residue in 5 mL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.[6]

-

3. HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of each working standard solution in ascending order of concentration.

-

Inject 10 µL of the prepared sample solution.

-

Record the chromatograms and the peak areas for this compound.

4. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.[7]

-

Determine the concentration of this compound in the sample solution by interpolating its peak area into the calibration curve.

-

Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factors.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. These values are indicative and should be determined during method validation.

| Parameter | Expected Value |

| Retention Time (tR) | ~ 8.5 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.2 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.7 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,16-Kauranediol.

Introduction

2,16-Kauranediol is a diterpenoid belonging to the kaurane family, a class of natural products with a wide range of reported biological activities. Accurate and sensitive analytical methods are crucial for the identification and quantification of this compound in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of such semi-volatile compounds. However, due to the presence of two hydroxyl groups, derivatization is typically required to improve its volatility and chromatographic behavior. This application note details a comprehensive protocol for the GC-MS analysis of this compound following trimethylsilyl (TMS) derivatization.

Core Principles

The analytical workflow involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to convert the polar hydroxyl groups into non-polar trimethylsilyl ethers. This process increases the volatility and thermal stability of the analyte, making it amenable to GC separation. The derivatized sample is then injected into the GC-MS system, where it is separated based on its boiling point and interaction with the stationary phase of the chromatographic column. Following separation, the compound is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which provides a unique fragmentation pattern, is used for identification and quantification.

Experimental Workflow Diagram

Caption: Experimental workflow for the GC-MS analysis of this compound.

Materials and Reagents

-

Solvents: Hexane, Dichloromethane, Ethyl acetate (HPLC grade or higher)

-

Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Standard: this compound (analytical standard)

-

Inert Gas: Nitrogen or Argon

-

Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes

Detailed Experimental Protocol

Standard Solution Preparation

-

Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Extraction

-

Solid Samples (e.g., plant material):

-

Homogenize a known amount of the dried and powdered sample.

-

Perform solvent extraction using a suitable solvent like ethyl acetate or a mixture of dichloromethane and methanol. Sonication or Soxhlet extraction can be employed to enhance extraction efficiency.

-

Filter the extract and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of dichloromethane or ethyl acetate.

-

-

Liquid Samples (e.g., biological fluids):

-

Perform a liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate.

-

Separate the organic layer and evaporate it to dryness.

-

Reconstitute the residue in a known volume of a suitable solvent.

-

Derivatization Protocol

-

Transfer 100 µL of the standard solution or sample extract into a clean, dry glass vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen.

-

Add 100 µL of BSTFA with 1% TMCS to the dried residue.

-

Seal the vial tightly with a PTFE-lined cap.

-

Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

-

Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Instrumental Parameters

The following are recommended starting parameters and may require optimization for specific instrumentation and applications.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Injection Port | Split/Splitless |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temp. | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |

| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Range | m/z 50-600 |

| Solvent Delay | 5 min |

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the derivatized this compound standards versus their concentrations. The concentration of the analyte in the samples is then determined from this curve. Qualitative identification is based on the retention time and the mass spectrum of the analyte, which should match that of the authentic standard.

Expected Quantitative Data

The following table provides hypothetical, yet expected, quantitative data for the di-TMS derivative of this compound. Actual values must be determined experimentally.

| Analyte | Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) |

| This compound-di-TMS | ~ 20-25 | 450 | 435 (M-15), 360 (M-90), 345 (M-90-15), 255, 147, 73 |

Note: The molecular weight of this compound is 306.5 g/mol . The molecular weight of the di-TMS derivative is 450.7 g/mol . The fragment at m/z 73 is characteristic of the TMS group.

Signaling Pathway and Logical Relationships

The GC-MS analysis of this compound does not directly involve a signaling pathway. However, the logical relationship of the analytical process can be visualized.

Caption: Logical steps in the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. The described method, which includes sample preparation, derivatization, and optimized instrumental parameters, offers a reliable approach for the qualitative and quantitative determination of this diterpenoid. The provided workflow and logical diagrams facilitate a clear understanding of the entire analytical process. Researchers, scientists, and drug development professionals can adapt this protocol for their specific research needs, ensuring accurate and reproducible results. It is recommended to validate the method for the specific matrix and instrumentation used.

Application Notes and Protocols: Total Synthesis of 2,16-Kauranediol and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane-type diterpenoids are a large family of natural products characterized by a tetracyclic carbon skeleton.[1] Many of these compounds, including 2,16-Kauranediol and its analogues, have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include antitumor, antibacterial, and anti-inflammatory properties.[1] The complex architecture of these molecules makes them challenging targets for total synthesis, and various innovative strategies have been developed for their construction.[1][2]

This document provides a representative synthetic approach to this compound, based on established methodologies for the synthesis of related kaurane diterpenoids. While a specific total synthesis for this compound is not extensively documented in peer-reviewed literature, the protocols herein are adapted from successful syntheses of structurally similar compounds. Additionally, a plausible biological mechanism of action—induction of apoptosis—is presented, reflecting the known bioactivity of this class of compounds.

Proposed Total Synthesis of this compound

The proposed synthetic route commences from a readily available starting material and employs key transformations such as a Diels-Alder reaction to construct the core ring system and a radical cyclization to form the characteristic bridged D-ring of the kaurane skeleton.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are representative and may require optimization for specific substrates and scales.

Diels-Alder Reaction for Bicyclic Core Formation

This step involves the [4+2] cycloaddition of a substituted cyclohexenone with a suitable diene to construct the A and B rings of the kaurane skeleton. The use of a Lewis acid catalyst can accelerate the reaction and enhance stereoselectivity.

Protocol:

-

To a solution of the dienophile (1.0 eq) in dry dichloromethane (0.1 M) under an argon atmosphere at -78 °C, add a Lewis acid catalyst (e.g., Et₂AlCl, 1.2 eq).

-

Stir the mixture for 15 minutes.

-

Add the diene (1.5 eq) dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the bicyclic adduct.

Radical Cyclization for Tetracyclic Skeleton Formation

This key step forms the bridged D-ring, which is characteristic of the kaurane framework. The reaction is typically initiated by a radical initiator.

Protocol:

-